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Compound of Interest

Compound Name: Indium nitride

Cat. No.: B1203082

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and
characterization of indium nitride (InN), a semiconductor material of significant interest for
advanced electronic and optoelectronic applications.

Chemical Formula and Molar Mass

Indium nitride is an inorganic compound belonging to the group llI-nitride semiconductors.
o Chemical Formula: InN[1][2][3][4]

e Molar Mass: Approximately 128.83 g/mol [1][2][4]

Quantitative Data Summary

The key physical, electrical, and optical properties of indium nitride are summarized in the
table below for easy reference and comparison.
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Property Value Citation(s)
Crystal Structure Wurtzite (hexagonal) [1]

Lattice Parameters a=3545A, ¢c=5703A [1]
Bandgap ~0.7 eV (Direct) [1]

Molar Mass 128.83 g/mol [1][2]
Density 6.81 g/cm?3

Melting Point ~1100 °C

Electron Mobility <3200 cm?/(V-s) [1]

Thermal Conductivity 45 W/(m-K) [1]
Refractive Index (n) 2.9 [1]

Experimental Protocol: Synthesis of InN
Nanostructures by Chemical Vapor Deposition
(CVD)

This section details a representative methodology for the synthesis of indium nitride
nanostructures (such as nanotubes and nanobelts) on a silicon substrate using a horizontal
tube furnace CVD system. This method is based on the thermal evaporation of an indium
source and its subsequent reaction with a nitrogen-containing gas.

3.1. Materials and Equipment

Precursors: High-purity indium (In) powder, Ammonia (NHs) gas.

Substrate: Silicon (100) wafers.

Carrier Gas: High-purity Nitrogen (Nz) gas.

Apparatus: Horizontal tube furnace, Quartz tube reactor, Gas flow controllers, Rotary
vacuum pump.
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3.2. Substrate Preparation

e Cut the Silicon (100) wafer into appropriately sized substrates (e.g., 1 cm x 1 cm).

e Sequentially clean the substrates in an ultrasonic bath with acetone, ethanol, and deionized

water to remove organic and particulate contaminants.

o Dry the substrates with a stream of high-purity nitrogen gas.

3.3. Synthesis Procedure

Place a ceramic boat containing the high-purity indium powder in the center of the quartz
tube reactor, which is situated within the horizontal tube furnace.

Position the cleaned silicon substrates downstream from the indium source.

Seal the quartz tube and purge the system with high-purity nitrogen gas for at least 20
minutes to eliminate any residual oxygen and moisture.

While maintaining a steady flow of nitrogen gas, heat the furnace to the desired growth
temperature, typically in the range of 700 °C to 735 °C.

Once the target temperature is reached and stabilized, introduce ammonia (NHs) gas into
the reactor at a controlled flow rate. The ammonia serves as the nitrogen source.

Maintain the temperature and gas flows for the desired growth duration, which can range
from 15 to 60 minutes. During this period, the indium powder vaporizes and reacts with the
ammonia gas on the surface of the silicon substrates, leading to the nucleation and growth of
InN nanostructures.

After the growth period, turn off the ammonia supply and cool the furnace naturally to room
temperature under a continued flow of nitrogen gas to prevent oxidation of the synthesized
nanostructures.

Once at room temperature, the substrates coated with InN nanostructures can be safely
removed for characterization.
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Visualization

The following diagram illustrates the experimental workflow for the Chemical Vapor Deposition
(CVD) synthesis of indium nitride nanostructures.
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Experimental Workflow for CVD Synthesis of Indium Nitride

Preparation Phase

Substrate Preparation:
Clean Si(100) wafer

'

Load Precursors:
Place In powder and Si substrate in quartz tube

Synthesvs Phase

System Purge:
Flush with N2 gas

;

Heating:
Ramp up to 700-735°C under Nz flow

;

Growth:
Introduce NHs gas to initiate InN formation

Post-Synthesis Phase

Cooling:
Cool down to room temperature under N2z flow

i

Sample Extraction:
Remove InN-coated substrate

'

Characterization:
Analyze morphology, structure, and properties

Click to download full resolution via product page

Caption: Workflow for the CVD synthesis of InN.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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